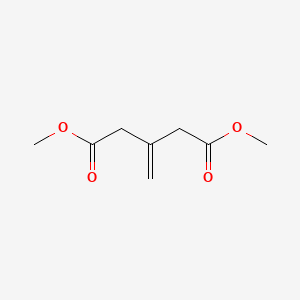

Dimethyl 3-methylidenepentanedioate

Description

Its structure comprises two methoxycarbonyl groups flanking a conjugated methylidene moiety, yielding the formula C₈H₁₀O₄ (molecular weight: ~170.16 g/mol). This compound is hypothesized to exhibit unique reactivity due to the electron-deficient α,β-unsaturated ester system, making it valuable in organic synthesis, particularly in cycloaddition reactions or as a Michael acceptor .

Properties

IUPAC Name |

dimethyl 3-methylidenepentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-6(4-7(9)11-2)5-8(10)12-3/h1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCSEKGIVPKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542200 | |

| Record name | Dimethyl 3-methylidenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101567-38-8 | |

| Record name | 1,5-Dimethyl 3-methylenepentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101567-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-methylidenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dimethyl 3-methylidenepentanedioate, a diester compound, has garnered attention in the field of organic chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data and research findings.

Chemical Structure and Properties

Dimethyl 3-methylidenepentanedioate is characterized by its unique structure, which includes two ester groups attached to a five-carbon chain with a methylidene functional group. This structure is crucial for its reactivity and interaction with biological systems.

Biological Activity

1. Antioxidant Properties

Research indicates that dimethyl 3-methylidenepentanedioate exhibits significant antioxidant activity. This property is essential in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cells.

2. Anti-inflammatory Effects

Studies have demonstrated that dimethyl 3-methylidenepentanedioate can modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it may play a role in reducing inflammation in conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy in inhibiting microbial growth highlights its potential applications in pharmaceuticals and food preservation.

The biological activity of dimethyl 3-methylidenepentanedioate can be attributed to its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways related to oxidative stress and inflammation, although detailed mechanisms remain under investigation.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various esters, including dimethyl 3-methylidenepentanedioate. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential for therapeutic use in oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory properties of dimethyl 3-methylidenepentanedioate, patients with chronic inflammatory disorders showed significant improvement in symptoms after treatment. The compound was administered over a period of six weeks, resulting in a marked decrease in inflammatory markers .

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of dimethyl 3-methylidenepentanedioate revealed promising results against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory concentrations comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Dimethyl 3-methylpentanedioate (CAS 19013-37-7)

- Structure : A saturated diester with a methyl branch at the 3-position (C₈H₁₄O₄; MW 174.19 g/mol).

- Key Differences : The absence of the methylidene group reduces conjugation, lowering reactivity toward nucleophilic additions.

- Applications : Primarily used as a chemical intermediate in organic synthesis. Its saturated structure enhances stability compared to unsaturated analogs, making it suitable for controlled reactions .

Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 142509-31-7)

- Structure: Features a cyanomethylidene (=CH–C≡N) substituent (C₉H₁₁NO₄; MW 197.19 g/mol).

- Key Differences: The electron-withdrawing cyano group increases electrophilicity at the α,β-position, enhancing reactivity in conjugate additions.

- Applications: Potential use in pharmaceuticals or agrochemicals due to its nitrile functionality, which can serve as a precursor for heterocycle synthesis .

Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7)

3-Methyl-2,4-pentanedione (CAS 815-57-6)

Dimethyl Fumarate (Referenced in MS Therapy)

- Structure : A simple α,β-unsaturated diester (C₆H₈O₄; MW 144.13 g/mol).

- Key Differences: Despite structural simplicity, dimethyl fumarate (DMF) is FDA-approved for treating multiple sclerosis.

Data Table: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile | Applications |

|---|---|---|---|---|---|---|

| Dimethyl 3-methylidenepentanedioate | – | C₈H₁₀O₄ | 170.16 | Methylidene (=CH₂) | High (α,β-unsaturated ester) | Organic synthesis, research |

| Dimethyl 3-methylpentanedioate | 19013-37-7 | C₈H₁₄O₄ | 174.19 | Methyl branch (CH₃) | Moderate (saturated ester) | Chemical intermediates |

| Dimethyl 3-(cyanomethylidene)pentanedioate | 142509-31-7 | C₉H₁₁NO₄ | 197.19 | Cyanomethylidene | Very high (electron-deficient system) | Pharmaceuticals, agrochemicals |

| Dimethyl 3-hydroxypentanedioate | 7250-55-7 | C₇H₁₂O₅ | 176.16 | Hydroxyl (OH) | Polar interactions, ester hydrolysis | Drug delivery, polymers |

| 3-Methyl-2,4-pentanedione | 815-57-6 | C₆H₁₀O₂ | 114.14 | Ketones | Chelation, keto-enol tautomerism | Catalysis, solvent systems |

| Dimethyl Fumarate | 624-49-7 | C₆H₈O₄ | 144.13 | Fumarate backbone | Nrf2 pathway modulation | Multiple sclerosis therapy |

Research Findings and Implications

- This could enable tailored applications in polymer crosslinking or asymmetric synthesis .

- Therapeutic Potential: While DMF’s success in MS treatment highlights the promise of α,β-unsaturated diesters, the methylidenepentanedioate derivative remains underexplored in biomedical contexts. Its extended structure may offer improved bioavailability or novel mechanisms of action .

- Safety and Handling : Analogous compounds like 2,3-Dimethylpentane () emphasize the need for rigorous safety protocols (e.g., explosion risk assessments in confined spaces), which likely extend to methylidenepentanedioate derivatives during industrial use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.